molecular formula C24H19Cl2N5O3 B356696 2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide CAS No. 578699-62-4

2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

Cat. No.: B356696
CAS No.: 578699-62-4
M. Wt: 496.3g/mol
InChI Key: KYZFHONBONLMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves multiple steps. One common method starts with the cyanoacetylation of amines, which is a versatile and economical approach. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with heating in a steam bath .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Properties

CAS No.

578699-62-4

Molecular Formula

C24H19Cl2N5O3

Molecular Weight

496.3g/mol

IUPAC Name

2,4-dichloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

InChI

InChI=1S/C24H19Cl2N5O3/c1-14-5-3-8-31-20(14)28-22-18(24(31)33)11-15(13-27)21(30(22)9-4-10-34-2)29-23(32)17-7-6-16(25)12-19(17)26/h3,5-8,11-12H,4,9-10H2,1-2H3

InChI Key

KYZFHONBONLMAG-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=C(C=C(C=C4)Cl)Cl)N3CCCOC)C#N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=C(C=C(C=C4)Cl)Cl)N3CCCOC)C#N

Origin of Product

United States

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